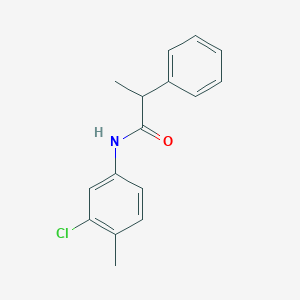

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide, also known as Clonazolam, is a designer drug that belongs to the benzodiazepine class of drugs. Clonazolam is a potent sedative and anxiolytic drug that has gained popularity among recreational drug users due to its high potency and availability on the internet. The chemical structure of Clonazolam is similar to other benzodiazepines, but it has a unique chemical structure that makes it more potent than other benzodiazepines.

Mecanismo De Acción

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide acts on the GABA-A receptor in the brain, which is responsible for inhibiting neurotransmitter release and reducing neuronal activity. N-(3-chloro-4-methylphenyl)-2-phenylpropanamide enhances the activity of the GABA-A receptor, which leads to increased inhibition of neurotransmitter release and reduced neuronal activity. This results in sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.

Biochemical and physiological effects:

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide has several biochemical and physiological effects on the body. It can cause sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. It can also cause respiratory depression, hypotension, and amnesia. N-(3-chloro-4-methylphenyl)-2-phenylpropanamide can lead to dependence and withdrawal symptoms, which can be severe and life-threatening.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide has several advantages for lab experiments. It is a potent and selective GABA-A receptor agonist, which makes it useful for studying the mechanism of action of benzodiazepines. It has high affinity for the GABA-A receptor, which allows for precise dosing and control in experiments. However, N-(3-chloro-4-methylphenyl)-2-phenylpropanamide has several limitations for lab experiments. It is a potent sedative and anxiolytic drug, which can make it difficult to distinguish between its effects and those of other drugs. It can also cause respiratory depression and hypotension, which can be dangerous in lab animals.

Direcciones Futuras

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-phenylpropanamide. One direction is to study the long-term effects of N-(3-chloro-4-methylphenyl)-2-phenylpropanamide use on the brain and body. Another direction is to study the effects of N-(3-chloro-4-methylphenyl)-2-phenylpropanamide on different neurotransmitter systems in the brain. Further research is needed to develop safer and more effective benzodiazepines that have fewer side effects and lower abuse potential.

Métodos De Síntesis

The synthesis method of N-(3-chloro-4-methylphenyl)-2-phenylpropanamide is complex and involves several steps. The first step involves the reaction of 3-chloro-4-methylbenzaldehyde with nitroethane to produce 3-chloro-4-methylphenyl-2-nitropropene. The second step involves the reduction of 3-chloro-4-methylphenyl-2-nitropropene with sodium borohydride to produce N-(3-chloro-4-methylphenyl)-2-nitropropanamide. The final step involves the reaction of N-(3-chloro-4-methylphenyl)-2-nitropropanamide with phenylmagnesium bromide to produce N-(3-chloro-4-methylphenyl)-2-phenylpropanamide.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide has been used in scientific research to study the effects of benzodiazepines on the central nervous system. It has been used to study the mechanism of action of benzodiazepines and their effects on neurotransmitter systems in the brain. N-(3-chloro-4-methylphenyl)-2-phenylpropanamide has also been used to study the pharmacokinetics and pharmacodynamics of benzodiazepines.

Propiedades

Nombre del producto |

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide |

|---|---|

Fórmula molecular |

C16H16ClNO |

Peso molecular |

273.75 g/mol |

Nombre IUPAC |

N-(3-chloro-4-methylphenyl)-2-phenylpropanamide |

InChI |

InChI=1S/C16H16ClNO/c1-11-8-9-14(10-15(11)17)18-16(19)12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19) |

Clave InChI |

UPCPZISHBPYKCZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C2=CC=CC=C2)Cl |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)C(C)C2=CC=CC=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)

![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)

![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)

![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)